molecular formula C9H13N5O3 B11872887 9-((2-Hydroxyethoxy)methyl)-8-methylguanine CAS No. 91897-97-1

9-((2-Hydroxyethoxy)methyl)-8-methylguanine

Cat. No.: B11872887
CAS No.: 91897-97-1
M. Wt: 239.23 g/mol
InChI Key: AXHPSYCCNFUSNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-methylguanine typically involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine . The process includes neutralization with an acid and subsequent filtration to isolate the compound . Another method involves the deprotection of O-protected acyclovir using ammonia-saturated methanol .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrolysis and purification techniques. The compound is transformed into its alkali metal salts for purification, followed by neutralization to obtain the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions are possible, especially involving the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride may be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.

Major Products:

    Oxidation: Oxidized derivatives of the guanine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the hydroxyl groups.

Scientific Research Applications

9-((2-Hydroxyethoxy)methyl)-8-methylguanine has extensive applications in various fields:

Mechanism of Action

The antiviral activity of 9-((2-Hydroxyethoxy)methyl)-8-methylguanine is primarily due to its ability to inhibit viral DNA polymerase . Once inside an infected cell, it is phosphorylated to its active triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination and inhibition of viral replication .

Properties

CAS No.

91897-97-1

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-amino-9-(2-hydroxyethoxymethyl)-8-methyl-1H-purin-6-one

InChI

InChI=1S/C9H13N5O3/c1-5-11-6-7(12-9(10)13-8(6)16)14(5)4-17-3-2-15/h15H,2-4H2,1H3,(H3,10,12,13,16)

InChI Key

AXHPSYCCNFUSNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1COCCO)N=C(NC2=O)N

Origin of Product

United States

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